3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one
Description
3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 2, and a pyrrolidin-1-ylmethyl substituent at position 8. This compound belongs to a class of flavonoids/synthetic chromones studied for their diverse biological activities, including antimicrobial and enzyme inhibitory effects .
Structural analysis reveals that the 3,4-dimethoxyphenyl group provides electron-donating effects, which may stabilize the aromatic system and influence binding interactions. The pyrrolidine moiety, a five-membered secondary amine, offers conformational flexibility compared to bulkier heterocycles like piperazine or morpholine .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-14-21(15-6-9-19(27-2)20(12-15)28-3)22(26)16-7-8-18(25)17(23(16)29-14)13-24-10-4-5-11-24/h6-9,12,25H,4-5,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWMQHQHHDGNHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCC3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromone core, followed by the introduction of the 3,4-dimethoxyphenyl group, the hydroxyl group at position 7, and the pyrrolidin-1-ylmethyl group at position 8. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production typically requires rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone.
Reduction: The chromone core can be reduced to form a dihydrochromone derivative.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the chromone core would produce a dihydrochromone derivative.
Scientific Research Applications
Chemistry
In chemistry, 3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit anti-inflammatory, antioxidant, or anticancer properties, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Substituent Variations and Molecular Features
Key Observations:
Replacement with 4-hydroxyphenyl (2f) increases hydrogen-bonding capacity but reduces lipophilicity .
Position 2 :
- The methyl group in the target compound minimizes steric hindrance compared to trifluoromethyl (), which enhances metabolic stability but reduces solubility due to its hydrophobic nature .
Position 8: Pyrrolidin-1-ylmethyl provides a compact, flexible amine vs. bulkier piperazine () or morpholine (). Ionic forms (e.g., perchlorate salt in ) enhance aqueous solubility but may limit membrane permeability .
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one belongs to the class of benzopyranones, which are known for their diverse biological activities. This article delves into its biological activity, focusing on anticancer properties, neuroprotective effects, and other pharmacological potentials.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHO
- Molecular Weight : 365.4 g/mol
The compound features a chromenone backbone with a pyrrolidinylmethyl group and methoxy substitutions, which may influence its biological interactions.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been evaluated against various cancer cell lines, showing promising results:
- Cell Lines Tested :
- HEPG2 (liver cancer)
- MCF7 (breast cancer)
- SW1116 (colon cancer)
The compound exhibited significant cytotoxicity with IC values comparable to established chemotherapeutics. For instance, a study reported an IC of 1.18 ± 0.14 µM against HEPG2 cells, indicating strong inhibitory effects on cell proliferation .
Table 1: Anticancer Activity Summary
Neuroprotective Effects
In addition to its anticancer properties, the compound has been investigated for neuroprotective effects. Molecular docking studies suggest that it may inhibit acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), both of which are implicated in neurodegenerative diseases such as Alzheimer's.
- Inhibition Potency : The compound demonstrated an AChE inhibition with an IC value of approximately 107 µM .
Other Pharmacological Activities
The compound's structural features suggest potential activities beyond anticancer and neuroprotective effects:
- Antioxidant Activity : The presence of hydroxyl groups is associated with antioxidant properties, which can mitigate oxidative stress.
- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammatory markers in vitro.
Study on Anticancer Mechanisms
A detailed investigation into the mechanisms of action revealed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This was evident in assays measuring cell viability and apoptosis markers .
Molecular Docking Studies
Molecular docking analyses provided insights into the binding affinities of this compound with various targets:
- Targets : EGFR, Src kinase
- Binding Affinity : High affinity was noted for EGFR with a docking score indicative of effective interaction .
Comparative Analysis with Other Compounds
In comparative studies with related benzopyranones, this compound showed superior activity profiles against certain cancer cell lines, highlighting its potential as a lead compound for further development.
Table 2: Comparative Biological Activity
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chromenone Core | Phenol + Aldehyde (H₂SO₄ catalyst, 80°C) | 60-70 | |
| Mannich Functionalization | Formaldehyde, Pyrrolidine, EtOH, Reflux | 45-55 |
Advanced: How can researchers address challenges in purifying this compound due to structural complexity?
Methodological Answer:
Purification challenges arise from polar functional groups (e.g., hydroxy, pyrrolidinyl) and potential byproducts. Strategies include:
- Multi-Step Chromatography : Use gradient elution (e.g., 10% → 50% ethyl acetate in hexane) to separate closely eluting impurities.
- pH-Sensitive Extraction : Leverage the hydroxy group’s acidity for liquid-liquid extraction (e.g., aqueous NaOH to deprotonate and isolate the compound).
- Crystallization Optimization : Screen solvents (e.g., DCM/hexane or acetone/water) to improve crystal purity .
Basic: What spectroscopic and chromatographic methods confirm the compound’s structure?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 3.7–4.2 ppm (pyrrolidinyl CH₂), and δ 2.5–3.0 ppm (N-CH₃) confirm substituents .
- ¹³C NMR : Carbonyl signal at ~180 ppm (C4 ketone) and methoxy carbons at ~55 ppm .
- IR Spectroscopy : Bands at 1650–1700 cm⁻¹ (C=O stretch) and 3200–3500 cm⁻¹ (hydroxy O-H) .
- HPLC-MS : Purity assessment using C18 columns (acetonitrile/water + 0.1% formic acid) and ESI-MS for molecular ion confirmation .
Advanced: How can discrepancies between crystallographic and spectroscopic structural data be resolved?
Methodological Answer:
Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing. To resolve:
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for high-resolution refinement to validate bond lengths/angles.
- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian) to identify conformational preferences .
- Variable-Temperature NMR : Probe dynamic behavior (e.g., rotational barriers in the pyrrolidinyl group) .
Basic: What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation .
- Anti-Inflammatory Potential : ELISA-based TNF-α inhibition in LPS-stimulated macrophages .
Advanced: How to design in vivo studies to assess pharmacokinetics and toxicity?
Methodological Answer:
- Pharmacokinetics :
- ADME Profiling : Oral administration in rodents with plasma sampling (LC-MS/MS quantification) .
- Tissue Distribution : Radiolabeled compound tracking via scintillation counting .
- Toxicity :
- Acute Toxicity : OECD Guideline 423 (dose escalation in rats, monitoring for 14 days).
- Hepatotoxicity : Serum ALT/AST levels post-administration .
Basic: What functional group reactivities are critical for derivatization?
Methodological Answer:
- Hydroxy Group (C7) : Susceptible to acetylation (acetic anhydride) or alkylation (alkyl halides, K₂CO₃) .
- Pyrrolidinyl Group : Participates in quaternization (methyl iodide) or oxidation (H₂O₂) to form N-oxide .
- Chromenone Core : Reducible via NaBH₄ to dihydro derivative for SAR studies .
Advanced: How to investigate substituent effects on bioactivity using SAR studies?
Methodological Answer:
- Synthetic Modifications :
- Vary substituents at C3 (e.g., replace dimethoxyphenyl with fluorophenyl) .
- Modify the pyrrolidinyl group (e.g., piperidine or morpholine analogs) .
- Computational Modeling :
- Molecular Docking (AutoDock Vina) : Predict binding affinity to targets (e.g., COX-2 or topoisomerase II).
- QSAR Analysis : Correlate logP, polar surface area, and IC₅₀ values .
Data Contradiction: How to resolve conflicting reports on antimicrobial potency across studies?
Methodological Answer:
- Standardize Assays : Use CLSI guidelines for MIC testing to control variables (e.g., inoculum size, media) .
- Check Compound Integrity : Confirm purity via HPLC and stability under assay conditions (e.g., pH 7.4, 37°C).
- Synergistic Effects : Test combinations with adjuvants (e.g., efflux pump inhibitors) to clarify mechanisms .
Advanced: What computational strategies predict its drug-likeness and target interactions?
Methodological Answer:
- Physicochemical Properties : Calculate logP (SwissADME), polar surface area, and rule-of-five compliance .
- Target Prediction : Use PharmMapper or SEA server to identify potential targets (e.g., kinases, GPCRs).
- MD Simulations (GROMACS) : Simulate binding stability to proposed targets over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
